molecular formula C9H15N3O B2993363 (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine CAS No. 2165781-74-6

(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine

Cat. No.: B2993363
CAS No.: 2165781-74-6
M. Wt: 181.239
InChI Key: SLVCZJHSUJKWMX-SFYZADRCSA-N
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Description

(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • The compound has been involved in the synthesis of cyclopentano[c]-s-triazoles through intramolecular ring transformation from γ-keto-l,3,4-oxadiazoles. This process includes lithiation, reductive amination, and pyrolysis steps (Sasaki, Ohno, Ito, & Asai, 1984).

Chemical Synthesis Methods

  • 1,3,4-oxadiazole derivatives, related to the compound , have been synthesized via copper-catalyzed cascade annulation of amidines and methylarenes. This method emphasizes atom- and step-economy, good functional group tolerance, and simplicity (Guo, Huang, Ji, Wu, & Jiang, 2015).

Reinvestigation of Synthesis Methods

  • A study on 1,3,4-oxadiazoles revealed the formation of thiazoles via treatment with 3-chloropentane-2,4-dione, leading to methylated compounds with stabilized push-pull systems (Paepke, Reinke, Peseke, & Vogel, 2009).

Pharmacological Potential

  • In silico evaluation of 1,3,4-oxadiazole derivatives highlighted their potential as anti-proliferative agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation (Ali, Mahdi, & Razik, 2023).

Antimicrobial and Cytotoxic Activity

Preparative Methods

  • Studies on the preparation of sterically congested 1,3,4-oxadiazole derivatives involved reactions of N-isocyaniminotriphenylphosphorane with cyclopentanone, offering a mild and efficient route for the synthesis of fully substituted 1,3,4-oxadiazoles (Javanbani, Ramazani, Joo, Ahmadi, Azizkhani, & Asiabi, 2015).

Properties

IUPAC Name

(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-11-12-9(13-6)5-7-2-3-8(10)4-7/h7-8H,2-5,10H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCZJHSUJKWMX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.